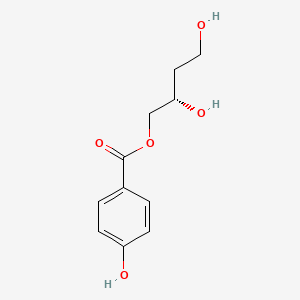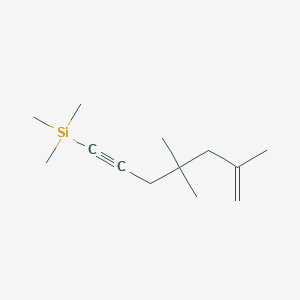![molecular formula C19H21NO6 B15168026 Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate CAS No. 620960-33-0](/img/structure/B15168026.png)
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, featuring a naphthalene ring and a nitroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate typically involves the esterification of propanedioic acid derivatives with diethyl groups. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity. One common method involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile in a copper (I)-catalyzed alkyne–azide cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of propanedioic acid, used in similar synthetic applications.
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid share structural similarities and are used in related research fields.
Eigenschaften
CAS-Nummer |
620960-33-0 |
|---|---|
Molekularformel |
C19H21NO6 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
diethyl 2-[(1S)-1-naphthalen-1-yl-2-nitroethyl]propanedioate |
InChI |
InChI=1S/C19H21NO6/c1-3-25-18(21)17(19(22)26-4-2)16(12-20(23)24)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16-17H,3-4,12H2,1-2H3/t16-/m1/s1 |
InChI-Schlüssel |
ZOXOBWOVTGJGDD-MRXNPFEDSA-N |
Isomerische SMILES |
CCOC(=O)C([C@H](C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)
![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)



![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)
![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)

![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)



![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)

